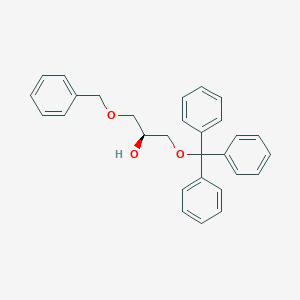
3,4-Dibromo-2,6-dimethylpyridine
描述
3,4-Dibromo-2,6-dimethylpyridine is a chemical compound that is widely used in scientific research. This compound belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a ligand for metal ions.
科学研究应用
3,4-Dibromo-2,6-dimethylpyridine has a wide range of applications in scientific research. One of the most common uses of this compound is as a ligand for metal ions. The compound can form stable complexes with metal ions, which can be used for various purposes, such as catalysis, sensing, and imaging.
The compound is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can be used as a building block for the synthesis of various heterocyclic compounds, which have a wide range of applications in the pharmaceutical and agrochemical industries.
作用机制
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 3,4-Dibromo-2,6-dimethylpyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 26495 , which could influence its bioavailability.
Result of Action
Given its role in sm cross-coupling reactions, it likely contributes to the formation of new carbon-carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dibromo-2,6-dimethylpyridine. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Dibromo-2,6-dimethylpyridine in lab experiments is its ability to form stable complexes with metal ions. This property can be used for various purposes, such as catalysis, sensing, and imaging. The compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using 3,4-Dibromo-2,6-dimethylpyridine in lab experiments. One of the main limitations is its potential toxicity. The compound can be toxic if ingested or inhaled, and it can also be irritating to the skin and eyes. Therefore, proper safety precautions should be taken when handling the compound.
未来方向
There are several future directions for research on 3,4-Dibromo-2,6-dimethylpyridine. One area of research could be to study the mechanism of action of the compound in more detail. This could involve studying its interactions with various enzymes and proteins, as well as its effects on cell membranes.
Another area of research could be to explore the potential applications of 3,4-Dibromo-2,6-dimethylpyridine in the development of new pharmaceuticals and agrochemicals. The compound could be used as a building block for the synthesis of various heterocyclic compounds, which could have a wide range of applications in these industries.
Conclusion:
In conclusion, 3,4-Dibromo-2,6-dimethylpyridine is a chemical compound that has a wide range of applications in scientific research. The compound can act as a ligand for metal ions, which can be used for various purposes, such as catalysis, sensing, and imaging. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, proper safety precautions should be taken when handling the compound, as it can be toxic and irritating to the skin and eyes. There are also several future directions for research on this compound, including studying its mechanism of action in more detail and exploring its potential applications in the development of new pharmaceuticals and agrochemicals.
属性
IUPAC Name |
3,4-dibromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFHOVNGPZUNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504019 | |
| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2,6-dimethylpyridine | |
CAS RN |
76591-69-0 | |
| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)



![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)


